

## Introduction: A Sterically Hindered Building Block of Strategic Importance

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### Compound of Interest

Compound Name: 2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride  
Cat. No.: B1313651

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**2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride**, identified by CAS Number 24303-61-5, is a highly valuable acyl chloride intermediate in organic synthesis. Its structure is distinguished by a compact and sterically hindered cyclopropane ring, substituted with four methyl groups. This unique three-dimensional structure makes it a reagent of significant interest in the fields of agrochemicals and pharmaceuticals.<sup>[2][7][8]</sup>

This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, with a focus on its use in research and development.

Identifier	Value	Source
CAS Number	24303-61-5	PubChem <sup>[3]</sup> , ECHEMI <sup>[2]</sup>
Molecular Formula	C <sub>8</sub> H <sub>13</sub> ClO	PubChem <sup>[3]</sup> , ECHEMI <sup>[2]</sup>
IUPAC Name	2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride	PubChem <sup>[3]</sup>
Synonyms	Tetramethyl chrysanthemum chloride, 2,2,3,3-tetramethylcyclopropylcarbonyl chloride	ECHEMI <sup>[2][9]</sup>

```
graph "Chemical_Structure" {
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  node [shape=plaintext];
  edge [style=solid];

  // Atom nodes
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="C"];
  C_carbonyl [label="C", pos="1.5,0!"];
  O_carbonyl [label="O", pos="2.0,0.5!"];
  Cl [label="Cl", pos="2.0,-0.5!"];
  C_H [label="CH", pos="0.75, 1.3!"];

  // Methyl groups
  Me1 [label="H3C", pos="-0.5, -0.5!"];
  Me2 [label="CH3", pos="-0.5, 0.5!"];
  Me3 [label="H3C", pos="0.5, -0.5!"];
  Me4 [label="CH3", pos="0.5, 0.5!"];

  // Bonds
  C1 -- C2 [len=1.5, pos="0,0!"];
  C2 -- C3 [len=1.5, pos="0,1!"];
  C3 -- C1 [len=1.5];
  C_carbonyl -- O_carbonyl [len=1.5, pos="1.5,0!"];
  C_carbonyl -- Cl [len=1.5, pos="2.0,-0.5!"];
  C_carbonyl -- C_H [len=1.5, pos="0.75, 1.3!"];
  C_carbonyl -- Me1 [len=1.5, pos="-0.5, -0.5!"];
  C_carbonyl -- Me2 [len=1.5, pos="-0.5, 0.5!"];
  C_carbonyl -- Me3 [len=1.5, pos="0.5, -0.5!"];
  C_carbonyl -- Me4 [len=1.5, pos="0.5, 0.5!"];
}
```

```
C3 -- C_H;
C_H -- C_carbonyl;
C_carbonyl -- O_carbonyl [label="="];
C_carbonyl -- Cl;

// Methyl group bonds
C1 -- Me1;
C1 -- Me2;
C2 -- Me3;
C2 -- Me4;

// Invisible nodes for positioning
node [style=invisible];
v1 [pos="-1, -1!"];
v2 [pos="2.5, 1.5!"];
}graph "Synthesis_Mechanism" {
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edge [fontname="Helvetica", color="#5F6368"];

// Nodes
Start [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", style=filled];
SOCl2 [label="Thionyl Chloride\n(SOCl2)", fillcolor="#F1F3F4", style=filled];
Intermediate [label="Chlorosulfite Intermediate\n[R-CO-O-S(0)Cl]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF", style=filled];
Chloride [label="Chloride Ion\n(Cl-)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
Product [label="Acyl Chloride\n(R-COCl)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
Byproducts [label="Gaseous Byproducts\n(SO2 + HCl)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled];

// Edges
Start -> Intermediate [label="Nucleophilic Attack\non Sulfur"];
SOCl2 -> Intermediate;
Intermediate -> Chloride [label="Leaving Group\nDeparture"];
Chloride -> Product [label="Nucleophilic Attack\non Carbonyl"];
Intermediate -> Product [label="Tetrahedral Collapse"];
Product -> Byproducts [style=dashed, label="Formation"];
}

Caption: Mechanism for converting a carboxylic acid to an acyl chloride using SOCl2.
```

## Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

- **Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be protected from atmosphere (filled with CaCl<sub>2</sub>).
- **Charging Reagents:** Charge the flask with 1.0 equivalent of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- **Reaction:** While stirring, add thionyl chloride (SOCl<sub>2</sub>, ~1.5 to 2.0 equivalents) dropwise at room temperature. [\[2\]](#)**Note:** The reaction is exothermic and

- Heating: After the initial addition, gently heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours to ensure complete conversion to the acyl chloride. Cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).
- Purification: The resulting crude **2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride** can be purified by vacuum distillation or Kugelrohr sublimation to yield a crystalline solid. [10]

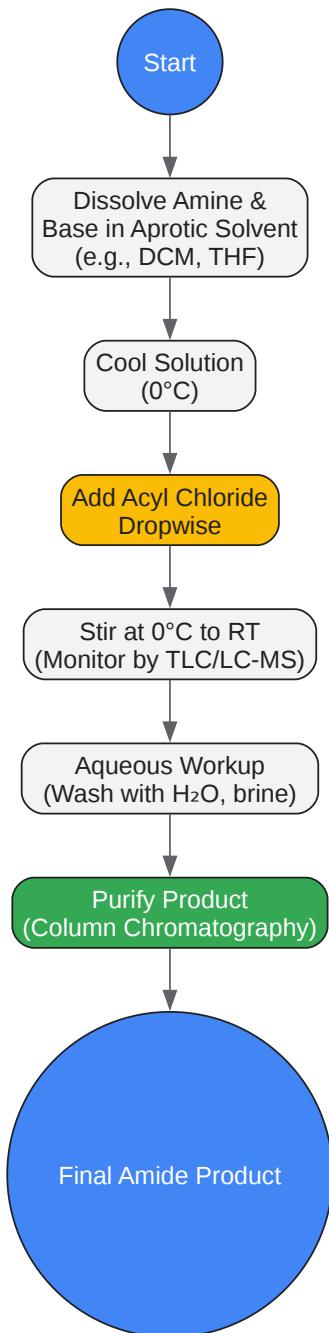
## Applications in Drug Development and Advanced Synthesis

Acyl chlorides are powerful electrophiles, primarily used to introduce an acyl group into a molecule. The steric hindrance of the tetramethylcyclopropane group makes it particularly useful for creating robust and specific molecular scaffolds.

## Core Reactivity: Amide Bond Formation

A cornerstone reaction for this compound is the formation of amides via reaction with primary or secondary amines. This is a fundamental transformation that generates new molecular fragments.

**Causality of the Workflow:** The reaction's high efficiency stems from the excellent leaving group ability of the chloride ion. The addition of a non-nucleophilic base (such as pyridine) is critical to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine, thereby halting the reaction and preventing the formation of the amide product.

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Caption: General workflow for the synthesis of amides from an acyl chloride.

## Notable Applications

- CNS Drug Candidates: Amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid have been investigated for their potential as central nervous system drug candidates. For instance, N-methyl-tetramethylcyclopropyl carboxamide has shown significant anticonvulsant activity in animal models of epilepsy. [11] The acyl chloride adds the tetramethylcyclopropane moiety to various amine-containing pharmacophores.
- Synthetic Cannabinoid Research: The compound serves as a useful reagent for preparing potential metabolites of synthetic cannabinoids, aiding in their pharmacological evaluation and toxicology. [9]\*
- Agrochemicals: As the direct precursor to the active components of pesticides like fenpropathrin, it plays a vital role in agrochemical synthesis.

## Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant hazards that require strict safety protocols.

- Hazards: It is classified as corrosive and causes severe skin burns and eye damage. [3][9] It is also a respiratory irritant. [3] The GHS classification is (GHS05). [9]\* Handling: All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including gloves and splash goggles, is mandatory.
- Storage: The compound is moisture-sensitive and hygroscopic. [9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed refrigerator to minimize degradation. [9]

## Conclusion

**2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride** is more than just a chemical intermediate; it is an enabling tool for chemists in drug discovery. Its sterically demanding framework provides a unique structural motif, while its acyl chloride functionality offers a reliable handle for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in creating novel and impactful chemical entities.

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